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Compound of Interest |

Compound Name: Dimethylisopropylsilane
CAS No.: 18209-61-5
Cat. No.: B108420

Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for
dimethylisopropylsilane [(CH3)2CHSIH(CHs)z], a versatile organosilane of interest in
synthetic chemistry and materials science. In the absence of publicly available experimental
spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared
(IR) data, coupled with detailed methodologies for their practical acquisition. This guide is
intended for researchers, scientists, and drug development professionals who utilize
organosilanes in their work.

Introduction to Dimethylisopropylsilane and its
Spectroscopic Characterization

Dimethylisopropylsilane is a member of the organosilane family, characterized by the
presence of a silicon-hydrogen (Si-H) bond and both methyl and isopropyl substituents on the
silicon atom. The reactivity of the Si-H bond makes it a useful reagent in hydrosilylation
reactions and as a reducing agent. Understanding its structural and electronic properties
through spectroscopic methods is crucial for its effective application and for quality control.
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The primary spectroscopic techniques for characterizing dimethylisopropylsilane are *H
NMR, 88C NMR, and FT-IR spectroscopy.

» 'H NMR spectroscopy provides information on the number of different types of protons, their
chemical environment, and their connectivity through spin-spin coupling.

e 13C NMR spectroscopy reveals the number of non-equivalent carbon atoms and their
chemical environments.

o FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the
vibrational frequencies of its bonds.

This guide will delve into the predicted spectral features for each of these techniques, offering a
baseline for researchers working with this compound.

Predicted 'H NMR Spectrum of
Dimethylisopropylsilane

The proton NMR spectrum of dimethylisopropylsilane is predicted to show three distinct
signals corresponding to the three unique proton environments in the molecule.

Predicted 'H NMR Data

Chemical Coupling
Signal Shift (5, Multiplicity Integration Constant (J, Assignment
ppm) Hz)
JHH) =7
Septet of ) )
a ~3.6-3.8 _ 1H Hz, J(SiH)=  Si-H
triplets
2-3Hz
b ~09-1.1 Doublet 6H JHH)=7Hz Si-CH(CHs)2
J(Si,H) =7 _
c ~0.0-0.2 Doublet 6H H Si-(CHs)2
z

Interpretation of the Predicted *H NMR Spectrum
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Si-H Proton (Signal a): The proton directly attached to the silicon atom is expected to be the
most deshielded, appearing furthest downfield. Its multiplicity is predicted to be a septet due
to coupling with the six equivalent methyl protons of the isopropyl group, and each of these
lines may be further split into a triplet by the two methyl groups directly attached to the
silicon, though this latter coupling might not be well-resolved.

Isopropyl Methyl Protons (Signal b): The six protons of the two methyl groups of the
isopropyl substituent are chemically equivalent. They are expected to appear as a doublet
due to coupling with the single methine proton of the isopropyl! group.

Silicon Methyl Protons (Signal c): The six protons of the two methyl groups directly bonded to
the silicon atom are also equivalent. They will likely appear as a doublet due to coupling with
the proton on the silicon atom.

Predicted **C NMR Spectrum of
Dimethylisopropylsilane

The broadband proton-decoupled 3C NMR spectrum of dimethylisopropylsilane is predicted
to display three signals, corresponding to the three distinct carbon environments.

Signal Chemical Shift (6, ppm) Assignment
1 ~18-22 Si-CH(CHs)2
2 ~14 -18 Si-CH(CH3)2
3 ~-5-0 Si-(CHs)2

Interpretation of the Predicted **C NMR Spectrum

 Isopropyl Methyl Carbons (Signal 1): The two methyl carbons of the isopropyl group are
equivalent and are expected to have a chemical shift in the typical aliphatic region.

 Isopropyl Methine Carbon (Signal 2): The methine carbon of the isopropyl group is expected
to be slightly downfield from the isopropyl methyl carbons.
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 Silicon Methyl Carbons (Signal 3): The two methyl carbons directly attached to the silicon
atom are expected to be the most shielded, appearing at a characteristically upfield chemical
shift, potentially below O ppm, due to the electropositive nature of silicon.

Predicted Infrared (IR) Spectrum of
Dimethylisopropylsilane

The infrared spectrum of dimethylisopropylsilane is dominated by absorptions arising from
the vibrations of its Si-H, C-H, and Si-C bonds.

Predicted Key IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
Isopropyl and Methyl
~2960 - 2870 Strong C-H stretch
groups
~2120 - 2100 Strong, Sharp Si-H stretch Silane
) C-H bend
~1465 Medium ] Methyl group
(asymmetric)
Isopropyl group (gem-
~1385, ~1365 Medium (doublet) C-H bend (symmetric) propyl group (g

dimethyl)

Si-CH3s symmetric ) )
~1250 Strong, Sharp i Dimethylsilyl group
deformation

~880 Strong Si-H bend Silane
Si-C stretch / CHs ] )

~800 - 750 Strong ‘ Dimethylsilyl group
roc

Interpretation of the Predicted IR Spectrum

o C-H Stretching Region: Strong absorptions between 2960 and 2870 cm~! are characteristic
of the C-H stretching vibrations of the methyl and isopropyl groups.[1]
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e Si-H Stretching Region: A strong and sharp absorption band around 2120-2100 cm~1tis a
definitive feature of the Si-H stretching vibration.[2] The position of this band is sensitive to
the substituents on the silicon atom.

o C-H Bending Region: The spectrum will show characteristic bending vibrations for the methyl
and isopropyl groups. A doublet around 1385 and 1365 cm~! is indicative of the gem-
dimethyl structure of the isopropyl group.[3]

e Fingerprint Region: The region below 1500 cm~! will contain a number of important and
characteristic absorptions. A strong, sharp peak around 1250 cm~1 is characteristic of the
symmetric deformation of the Si-CHs group.[1][2] A strong band around 880 cm~* can be
attributed to the Si-H bending vibration.[2] Additionally, strong absorptions in the 800-750
cm~1 range are expected for Si-C stretching and methyl rocking vibrations on the silicon
atom.[2]

Methodologies for Spectroscopic Analysis

For accurate and reproducible spectroscopic data acquisition of the volatile and potentially
reactive dimethylisopropylsilane, specific experimental protocols should be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for *H and 13C NMR
e Sample Preparation:

o Due to the low boiling point (66-67 °C) and volatility of dimethylisopropylsilane, sample
preparation should be conducted in a well-ventilated fume hood.

o Prepare a solution of approximately 5-10 mg of dimethylisopropylsilane in 0.6-0.7 mL of
an appropriate deuterated solvent (e.g., CDCls, CeDs). Chloroform-d is a common choice
for routine NMR.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise
chemical shift referencing is required, although the residual solvent peak can also be
used.
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o Transfer the solution to a standard 5 mm NMR tube and cap it securely.

¢ |Instrument Parameters:

o Acquire spectra on a Fourier-transform NMR spectrometer with a field strength of at least
300 MHz for *H NMR to ensure adequate signal dispersion.

o For *H NMR:

Use a standard pulse program for a one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10
ppm).

Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Set the relaxation delay to at least 1-2 seconds.
o For 13C NMR:
» Use a standard pulse program with broadband proton decoupling.
» Set the spectral width to encompass the expected chemical shifts (e.g., -10 to 50 ppm).

» Alarger number of scans will be required due to the low natural abundance of 3C and
longer relaxation times. A relaxation delay of 2-5 seconds is recommended.

» Data Processing:

[e]

Apply a Fourier transform to the acquired free induction decay (FID).

o

Phase the spectrum correctly.

[¢]

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

[¢]

Integrate the signals in the *H NMR spectrum.

[e]

Peak pick and report the chemical shifts and coupling constants.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108420?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Fourier-Transform Infrared (FT-IR) Spectroscopy

Experimental Protocol for FT-IR

o Sample Preparation (Neat Liquid Film):

o

Given that dimethylisopropylsilane is a volatile liquid, the attenuated total reflectance
(ATR) technique is often the most convenient method.

o

Alternatively, a thin liquid film can be prepared between two salt plates (e.g., KBr or NaCl).

[¢]

Place one or two drops of the neat liquid onto the center of one salt plate.

[e]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
Avoid applying excessive pressure.

Quickly mount the salt plates in the spectrometer's sample holder to minimize evaporation.

o

e Instrument Parameters:
o Use a Fourier-transform infrared spectrometer.

o Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Set the spectral range to at least 4000-400 cm~1.
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
o Aresolution of 4 cm~1 is generally adequate for routine analysis.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the absorbance or transmittance spectrum.

o Identify and label the key absorption bands.
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Visualizing Spectroscopic Relationships

The following diagrams illustrate the molecular structure of dimethylisopropylsilane and the
relationship between the different spectroscopic techniques used for its characterization.
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Caption: Molecular structure and corresponding spectroscopic analysis techniques.

Conclusion

This technical guide provides a detailed prediction and interpretation of the *H NMR, 13C NMR,
and FT-IR spectra of dimethylisopropylsilane. The provided methodologies offer a robust
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framework for the experimental acquisition of high-quality spectroscopic data for this and other
volatile organosilanes. The combination of predicted data and practical experimental guidance
aims to support researchers in their synthesis, characterization, and application of this
important class of compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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